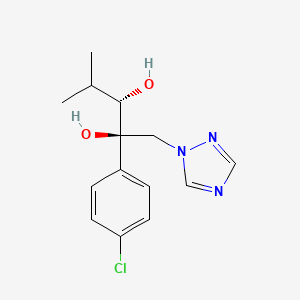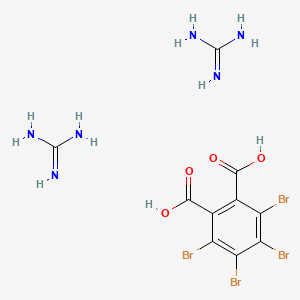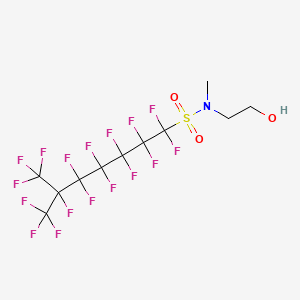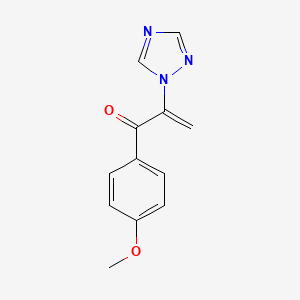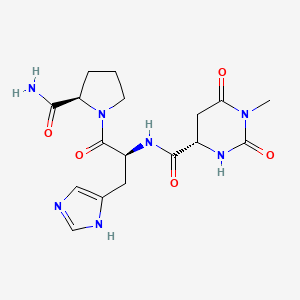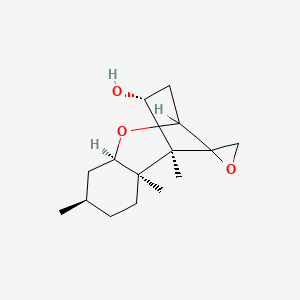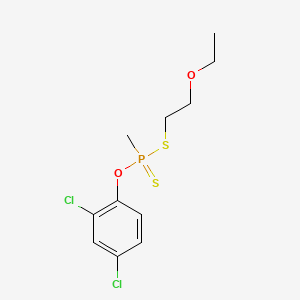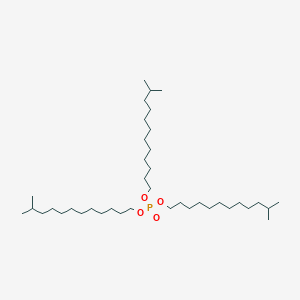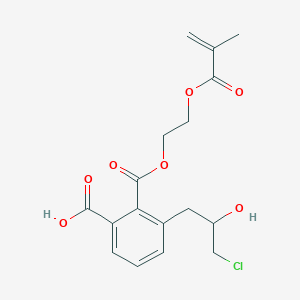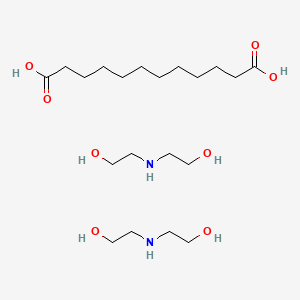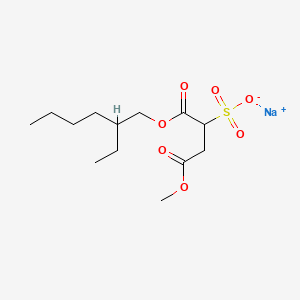
Butanedioic acid, sulfo-, 1-(2-ethylhexyl) 4-methyl ester, sodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butanedioic acid, sulfo-, 1-(2-ethylhexyl) 4-methyl ester, sodium salt is a chemical compound known for its surfactant properties. It is commonly used in various industrial and pharmaceutical applications due to its ability to reduce surface tension and enhance the mixing of liquids. This compound is also known by its IUPAC name, sodium 1,4-bis(2-ethylhexyl) sulfosuccinate .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of butanedioic acid, sulfo-, 1-(2-ethylhexyl) 4-methyl ester, sodium salt typically involves the esterification of sulfosuccinic acid with 2-ethylhexanol. The reaction is carried out in the presence of a catalyst, such as sulfuric acid, under controlled temperature and pressure conditions . The resulting ester is then neutralized with sodium hydroxide to form the sodium salt.
Industrial Production Methods
On an industrial scale, the production of this compound involves continuous esterification processes where sulfosuccinic acid and 2-ethylhexanol are reacted in large reactors. The reaction mixture is then neutralized and purified through distillation and crystallization to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Butanedioic acid, sulfo-, 1-(2-ethylhexyl) 4-methyl ester, sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to produce sulfonic acid derivatives.
Substitution: It can undergo nucleophilic substitution reactions where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Water, acid or base catalyst (e.g., hydrochloric acid, sodium hydroxide)
Oxidation: Oxidizing agents (e.g., potassium permanganate, hydrogen peroxide)
Substitution: Nucleophiles (e.g., amines, alcohols)
Major Products Formed
Hydrolysis: Sulfosuccinic acid, 2-ethylhexanol
Oxidation: Sulfonic acid derivatives
Substitution: Various substituted esters and alcohols
Applications De Recherche Scientifique
Butanedioic acid, sulfo-, 1-(2-ethylhexyl) 4-methyl ester, sodium salt has a wide range of applications in scientific research:
Mécanisme D'action
The primary mechanism by which butanedioic acid, sulfo-, 1-(2-ethylhexyl) 4-methyl ester, sodium salt exerts its effects is through its surfactant properties. It reduces the surface tension of liquids, allowing for better mixing and solubilization of hydrophobic compounds. This is achieved by the compound’s ability to align at the interface of water and oil, thereby stabilizing emulsions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dioctyl sodium sulfosuccinate: Another surfactant with similar properties but different ester groups.
Sodium lauryl sulfate: A widely used surfactant in detergents and personal care products.
Sodium dodecylbenzenesulfonate: Commonly used in industrial cleaning agents.
Uniqueness
Butanedioic acid, sulfo-, 1-(2-ethylhexyl) 4-methyl ester, sodium salt is unique due to its specific ester groups, which provide distinct surfactant properties compared to other similar compounds. Its ability to reduce surface tension and enhance solubility makes it particularly valuable in pharmaceutical and industrial applications .
Propriétés
Numéro CAS |
83930-07-8 |
|---|---|
Formule moléculaire |
C13H23NaO7S |
Poids moléculaire |
346.37 g/mol |
Nom IUPAC |
sodium;1-(2-ethylhexoxy)-4-methoxy-1,4-dioxobutane-2-sulfonate |
InChI |
InChI=1S/C13H24O7S.Na/c1-4-6-7-10(5-2)9-20-13(15)11(21(16,17)18)8-12(14)19-3;/h10-11H,4-9H2,1-3H3,(H,16,17,18);/q;+1/p-1 |
Clé InChI |
NVJXGQZLLBWZJU-UHFFFAOYSA-M |
SMILES canonique |
CCCCC(CC)COC(=O)C(CC(=O)OC)S(=O)(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



